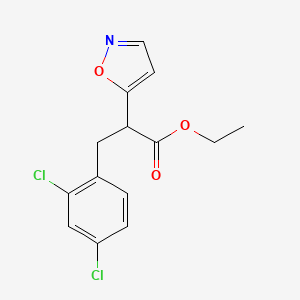

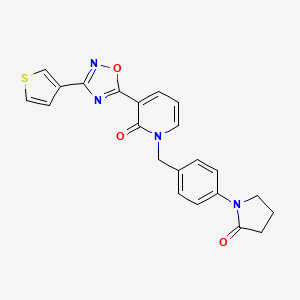

![molecular formula C19H19N3O2S B2601938 苯并[d]噻唑-2-基(4-((6-甲基吡啶-2-基)氧基)哌啶-1-基)甲酮 CAS No. 1797267-18-5](/img/structure/B2601938.png)

苯并[d]噻唑-2-基(4-((6-甲基吡啶-2-基)氧基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been confirmed by 1H and 13C NMR . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .科学研究应用

抗菌应用

基于苯并[d]噻唑骨架的化合物,如苯并[d]噻唑-2-基(哌嗪-1-基)甲酮,已被确定为有前景的抗分枝杆菌化学型。一项研究合成了三十六种结构多样的苯并[d]噻唑-2-羧酰胺,并测试了它们对结核分枝杆菌H37Rv菌株的潜在抗结核活性。十七种化合物表现出显着的抗分枝杆菌潜力,MICs在低μM范围内,表明它们作为抗结核治疗剂的潜力(Pancholia等人,2016)。

抗癌应用

另一个应用领域是为抗癌研究开发新型生物活性杂环化合物。例如,从3-(哌啶-4-基)苯并[d]异恶唑合成(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉代)甲酮,评估了其抗增殖活性,展示了苯并[d]噻唑衍生物在癌症治疗中的潜力(Prasad等人,2018)。

药物发现和化学合成

苯并[d]噻唑衍生物还可作为药物发现和化学合成中的有价值的构件。已经描述了羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物的高效合成,突出了它们作为通用中间体的效用,用于进一步的化学修饰以探索广泛的生物活性(Durcik等人,2020)。

作用机制

Target of Action

Similar compounds have been reported to inhibit hiv-1 reverse transcriptase (rt) and exhibit antimicrobial activities .

Mode of Action

Related compounds have shown to inhibit hiv-1 rt through a non-competitive inhibition mechanism . This suggests that Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been found to interfere with the replication of hiv-1 by inhibiting the rt enzyme . This could potentially lead to a decrease in viral load and an increase in CD4 cell count.

Result of Action

Related compounds have shown to inhibit the replication of hiv-1, leading to a decrease in viral load . This suggests that Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone might have similar effects.

未来方向

Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone”, have shown promising results in anti-tubercular activity . Future research could focus on improving the synthesis methods, studying the structure-activity relationships in more detail, and exploring their potential in other therapeutic areas.

属性

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-5-4-8-17(20-13)24-14-9-11-22(12-10-14)19(23)18-21-15-6-2-3-7-16(15)25-18/h2-8,14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLRTEITGMEAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

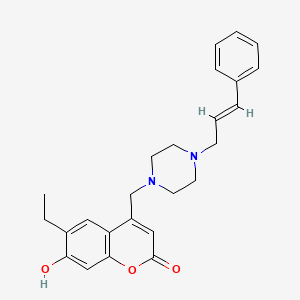

![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)

![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)

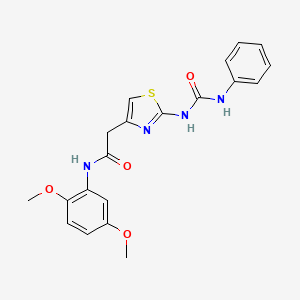

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)

![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)

![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)

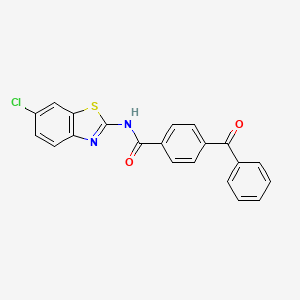

![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)